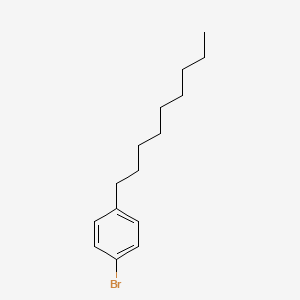

1-Bromo-4-nonylbenzene

Beschreibung

Contextualization of Aryl Halides in Modern Organic Synthesis

Aryl halides are a class of organic compounds where a halogen atom (fluorine, chlorine, bromine, or iodine) is directly bonded to an aromatic ring. iitk.ac.inwikipedia.org These compounds are fundamental building blocks in organic synthesis due to the reactivity of the carbon-halogen bond. researchgate.net This bond's polarity and the halogen's ability to act as a good leaving group make aryl halides prime candidates for a variety of chemical transformations. researchgate.net

They serve as crucial intermediates in the production of numerous organic compounds, including pharmaceuticals, agrochemicals, dyes, and polymers. iitk.ac.inresearchgate.net The versatility of aryl halides is showcased in their participation in a wide range of reactions, most notably in transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, have revolutionized the way chemists construct complex molecular architectures by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netresearchgate.net Furthermore, aryl halides are precursors for the formation of organometallic reagents like Grignard and organolithium compounds, which are indispensable tools in synthetic organic chemistry. wikipedia.org

Significance of 1-Bromo-4-nonylbenzene as a Versatile Building Block in Chemical Transformations

This compound stands out as a particularly useful aryl halide due to its bifunctional nature. The bromo-substituted aromatic ring provides a reactive site for the aforementioned cross-coupling reactions, allowing for the introduction of a wide variety of functional groups. Simultaneously, the long, non-polar nonyl chain imparts specific physical properties to the resulting molecules, such as increased solubility in non-polar solvents and the ability to self-assemble, which is crucial in materials science applications.

This dual functionality makes this compound a key intermediate in the synthesis of complex molecules where both the electronic properties of the aromatic core and the physical characteristics imparted by the alkyl chain are important. For instance, it is used in the synthesis of liquid crystals, where the rigid aromatic core and the flexible alkyl chain are essential for the formation of mesophases. americanchemicalsuppliers.comamericanchemicalsuppliers.com

Overview of Key Research Domains for Long-Chain Aryl Bromides

Long-chain aryl bromides, such as this compound, are instrumental in several key areas of research:

Materials Science: These compounds are precursors for the synthesis of liquid crystals, polymers, and other functional organic materials. researchgate.netamericanchemicalsuppliers.com The long alkyl chains can influence the packing and self-assembly of molecules, leading to materials with tailored optical and electronic properties.

Medicinal Chemistry: The lipophilic nature of the long alkyl chain can be exploited to modify the pharmacokinetic properties of drug candidates, potentially enhancing their absorption and distribution within the body. Long-chain arylpiperazines, for example, are a significant class of ligands for serotonin (B10506) and dopamine (B1211576) receptors. uj.edu.pl

Surfactants and Lubricants: The amphiphilic nature of molecules derived from long-chain aryl bromides makes them suitable for applications as surfactants and in the formulation of lubricants.

Scope and Objectives of Academic Inquiry on this compound

Academic research on this compound and related long-chain aryl bromides is driven by several objectives:

Development of Novel Synthetic Methodologies: Researchers continuously seek to develop more efficient and sustainable methods for the synthesis of this compound and its derivatives. This includes optimizing existing reaction conditions and exploring new catalytic systems.

Exploration of New Applications: A primary goal is to uncover new applications for this versatile building block. This involves designing and synthesizing novel molecules with unique properties for use in areas like organic electronics, drug delivery, and nanotechnology.

Understanding Structure-Property Relationships: A fundamental aspect of the research involves understanding how the length and structure of the alkyl chain, as well as the nature of the aromatic ring and its substituents, influence the macroscopic properties of the final materials. This knowledge is crucial for the rational design of new functional molecules.

Chemical Properties and Synthesis

The utility of this compound in various research fields stems from its distinct chemical and physical properties.

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₃Br |

| Molecular Weight | 283.25 g/mol americanchemicalsuppliers.com |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approximately 290 °C |

| Density | 1.14 g/mL at 25 °C |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Established Synthetic Routes for this compound

Several methods are employed for the synthesis of this compound. The choice of method often depends on the desired purity, yield, and scale of the reaction.

One common approach is the Friedel-Crafts alkylation of benzene (B151609) with nonyl chloride , followed by bromination . In this two-step process, the nonyl group is first attached to the benzene ring using a Lewis acid catalyst like aluminum chloride (AlCl₃). The resulting nonylbenzene (B91765) is then brominated, typically using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃), to yield this compound. This method can achieve yields of 85-90%.

Another significant synthetic route involves the palladium-catalyzed cross-coupling of a 4-bromophenyl precursor with a nonyl Grignard reagent . This approach offers a high degree of control over the regiochemistry of the product.

A further method is the Wolff-Kishner reduction of 1-bromo-4-nonanoylbenzene . google.com This involves treating the ketone with hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521).

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-4-nonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23Br/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCWOFRWEVUMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504086 | |

| Record name | 1-Bromo-4-nonylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51554-94-0 | |

| Record name | 1-Bromo-4-nonylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51554-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-nonylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-nonylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 4 Nonylbenzene and Its Structural Analogues

Established Synthetic Pathways to 1-Bromo-4-nonylbenzene

The synthesis of this compound can be achieved through several well-established routes, primarily involving the introduction of the nonyl group and the bromine atom onto a benzene (B151609) ring. These methods include direct bromination of nonylbenzene (B91765) and multi-step syntheses involving Friedel-Crafts reactions or organometallic intermediates.

One of the most direct methods is the electrophilic aromatic substitution of nonylbenzene. In this approach, nonylbenzene is treated with a brominating agent, such as molecular bromine (Br₂), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). libretexts.org The alkyl group is an activating, ortho-, para-director, leading to a mixture of 1-bromo-2-nonylbenzene and the desired this compound. uobaghdad.edu.iq The para isomer is typically the major product due to reduced steric hindrance. Another common brominating agent for this transformation is N-Bromosuccinimide (NBS), which can provide controlled bromination. orgoreview.com

A two-step approach involves first synthesizing nonylbenzene via a Friedel-Crafts reaction , followed by bromination. The Friedel-Crafts alkylation of benzene with nonyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) produces nonylbenzene. libretexts.org However, this method is prone to carbocation rearrangements and polyalkylation. libretexts.org A more controlled alternative is the Friedel-Crafts acylation, where benzene reacts with nonanoyl chloride and AlCl₃ to form nonanoylbenzene. tcd.ieorganic-chemistry.org The resulting ketone is then reduced to nonylbenzene (e.g., via a Clemmensen or Wolff-Kishner reduction), which is subsequently brominated as described above. organic-chemistry.org

Organometallic cross-coupling reactions provide another powerful pathway. The Grignard reaction can be employed by coupling a nonylmagnesium halide (C₉H₁₉MgBr) with bromobenzene (B47551). leah4sci.com This method is effective for forming the carbon-carbon bond. Alternatively, a Suzuki-Miyaura coupling can be utilized, reacting 4-bromophenylboronic acid with a nonyl halide in the presence of a palladium catalyst and a base. wikipedia.org This reaction is known for its high yield and functional group tolerance. wikipedia.orgugr.es

Table 1: Comparison of Established Synthetic Pathways for this compound This table is interactive. Click on the headers to sort the data.

| Synthetic Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Bromination | Nonylbenzene, Br₂, FeBr₃ | Anhydrous, dark | Fewer steps | Yields ortho/para mixture |

| Friedel-Crafts Alkylation + Bromination | Benzene, Nonyl chloride, AlCl₃; then Br₂, FeBr₃ | 0-5°C for alkylation | Uses basic starting materials | Prone to rearrangement and polyalkylation libretexts.org |

| Friedel-Crafts Acylation + Reduction + Bromination | Benzene, Nonanoyl chloride, AlCl₃; then reduction; then Br₂, FeBr₃ | Stepwise reaction | Avoids rearrangement; produces a single acyl isomer | Multi-step process, potentially lower overall yield |

| Grignard Coupling | Nonylmagnesium bromide, Bromobenzene, THF | Anhydrous THF | High yield for C-C bond formation | Requires strict anhydrous conditions leah4sci.com |

| Suzuki-Miyaura Coupling | 4-Bromophenylboronic acid, Nonyl bromide, Pd catalyst, Base | Toluene/Ethanol, 80°C | High yield and selectivity wikipedia.org | Cost of catalyst and boronic acid precursor |

Regioselective Bromination Strategies for Alkylbenzenes

Controlling the position of bromination on the benzene ring is crucial in the synthesis of specific isomers like this compound. The regioselectivity of electrophilic bromination is governed by the electronic and steric properties of the substituent already present on the ring. rsc.org

The nonyl group, being an alkyl group, is electron-donating through induction and hyperconjugation. This activates the benzene ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. uobaghdad.edu.iq The positive charge in the sigma-complex intermediate (Wheland intermediate) is stabilized by the alkyl group at these positions. Generally, the para-product is favored over the ortho-product due to the steric hindrance imposed by the bulky nonyl group, which impedes the approach of the electrophile to the adjacent ortho positions.

The choice of catalyst and reaction conditions can further influence the isomer distribution. While standard Lewis acids like FeBr₃ and AlCl₃ are effective for promoting bromination, other catalysts have been explored. acs.org For instance, the use of gallium trichloride (B1173362) (GaCl₃) as a catalyst in the bromination of monoalkylbenzenes can not only catalyze the initial ortho/para bromination but also promote a subsequent isomerization to yield significant amounts of the meta-bromoalkylbenzene isomer over time. arkat-usa.org

A different strategy involves the use of solid acid catalysts, such as H₃PO₄/Zr(OH)₄ with N-bromosuccinimide (NBS). This method has been shown to achieve regioselective monobromination of various alkylbenzenes in high yields, with the added benefit that the solid acid catalyst can be recovered and reused. sioc-journal.cn These solid acid systems often favor the para isomer due to shape selectivity within the catalyst's pores.

It is also critical to select conditions that favor aromatic ring bromination over side-chain (benzylic) bromination. Ring substitution occurs under electrophilic conditions (Lewis acid catalyst), whereas side-chain halogenation proceeds via a free-radical mechanism, typically initiated by UV light or heat. uobaghdad.edu.iqorgoreview.com Therefore, to ensure the synthesis of this compound, the reaction is performed in the dark and in the presence of a Lewis acid. libretexts.org

Synthesis of this compound through Functional Group Interconversion

The synthesis of this compound can also be accomplished by converting an existing functional group on a 4-nonylbenzene precursor into a bromine atom. The most significant method in this category is the Sandmeyer reaction, which allows for the regiochemically precise introduction of a bromine atom. wikipedia.orgbyjus.com

The process begins with a precursor such as 4-nonylaniline. This starting material can be prepared by the nitration of nonylbenzene to form 4-nitrononylbenzene, followed by reduction of the nitro group to an amine. The key step is the diazotization of 4-nonylaniline. masterorganicchemistry.com The aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or hydrobromic acid (HBr) at low temperatures (0–5 °C). This converts the amino group (-NH₂) into a diazonium salt (-N₂⁺). masterorganicchemistry.com

The resulting aryl diazonium salt is a versatile intermediate. The diazonium group is an excellent leaving group (dinitrogen gas, N₂), which can be displaced by a variety of nucleophiles. organic-chemistry.org In the Sandmeyer reaction for bromination, the diazonium salt solution is treated with copper(I) bromide (CuBr). wikipedia.orgmasterorganicchemistry.com This facilitates the substitution of the diazonium group with a bromide ion, yielding this compound with high regiochemical purity, as the starting amine dictates the substitution pattern.

This pathway is particularly advantageous when a specific isomer is required that may be difficult to isolate from the ortho/para mixture produced during direct bromination of nonylbenzene. While it involves more steps (nitration, reduction, diazotization, Sandmeyer reaction), it provides unparalleled control over the final product's regiochemistry.

Table 2: Key Steps in the Sandmeyer Synthesis of this compound This table is interactive. Click on the headers to sort the data.

| Reaction Step | Starting Material | Key Reagents | Product | Purpose |

|---|---|---|---|---|

| Nitration | Nonylbenzene | HNO₃, H₂SO₄ | 4-Nitrononylbenzene | Introduce a nitrogen functional group at the para position |

| Reduction | 4-Nitrononylbenzene | Fe, HCl or H₂, Pd/C | 4-Nonylaniline | Convert the nitro group to an amine |

| Diazotization | 4-Nonylaniline | NaNO₂, HBr, 0-5°C | 4-Nonylbenzenediazonium bromide | Form the diazonium salt intermediate masterorganicchemistry.com |

| Sandmeyer Reaction | 4-Nonylbenzenediazonium bromide | CuBr | This compound | Replace the diazonium group with bromine wikipedia.org |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 Nonylbenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

1-Bromo-4-nonylbenzene serves as a versatile substrate in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds, allowing for the construction of more complex molecular architectures. The bromine atom on the aromatic ring provides a reactive site for oxidative addition to a low-valent transition metal catalyst, typically palladium, initiating the catalytic cycle.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures and other C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester. organic-chemistry.orglibretexts.orgwikipedia.org For this compound, this reaction provides a direct route to synthesize 4-alkyl-1,1'-biphenyls, which are valuable intermediates in materials science and medicinal chemistry.

The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron reagent. organic-chemistry.org The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a square planar palladium(II) complex. harvard.edu

Transmetalation: The organoboron reagent, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the palladium(II) complex, displacing the bromide. organic-chemistry.orgharvard.edu

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst. harvard.edu

The reactivity of aryl bromides in Suzuki couplings is generally lower than that of aryl iodides but significantly higher than aryl chlorides. wikipedia.org A variety of boronic acids can be coupled with this compound, leading to a diverse range of substituted products. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. For instance, palladium acetate (B1210297) (Pd(OAc)₂) combined with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or more sterically demanding biarylphosphine ligands are commonly employed. organic-chemistry.org

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions This table presents a generalized example based on typical conditions for aryl bromides.

| Parameter | Condition | Reference |

|---|---|---|

| Aryl Halide | This compound | - |

| Organoboron Reagent | Arylboronic acid (e.g., Phenylboronic acid) | libretexts.orgresearchgate.net |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | organic-chemistry.org |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | organic-chemistry.orgresearchgate.net |

| Solvent | Toluene/Water, Dioxane/Water, DMF | harvard.edumdpi.com |

| Temperature | 80-110 °C | harvard.edu |

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin reagent (organostannane). wikipedia.orgorganic-chemistry.org This method is highly versatile due to the air and moisture stability of many organostannanes and their tolerance of a wide variety of functional groups. wikipedia.orglibretexts.org this compound can be coupled with various organostannanes, including vinyl-, aryl-, and alkynylstannanes, to produce substituted nonylbenzenes. wikipedia.org

The catalytic cycle of the Stille reaction is analogous to the Suzuki coupling, comprising oxidative addition, transmetalation, and reductive elimination. openochem.org A key difference is that the transmetalation step does not typically require a base. The transfer of the organic group from tin to palladium is often the rate-limiting step. Additives such as copper(I) salts can accelerate this step. organic-chemistry.org

Table 2: Representative Stille Coupling Reaction Parameters This table presents a generalized example based on typical conditions for aryl bromides.

| Parameter | Condition | Reference |

|---|---|---|

| Aryl Halide | This compound | - |

| Organotin Reagent | R-Sn(n-Bu)₃ (R = Vinyl, Aryl, Alkynyl) | wikipedia.orgrsc.org |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | libretexts.orgcommonorganicchemistry.com |

| Solvent | Toluene, DMF, THF | commonorganicchemistry.com |

| Additives (optional) | CuI, LiCl | organic-chemistry.orglibretexts.org |

| Temperature | 80-120 °C | commonorganicchemistry.com |

The primary disadvantage of the Stille reaction is the toxicity and difficulty in removing tin-containing byproducts. organic-chemistry.org

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org this compound can react with various alkenes, such as acrylates, styrenes, or simple olefins, to yield 4-nonyl-substituted stilbenes or cinnamates. numberanalytics.commasterorganicchemistry.com

The mechanism begins with the oxidative addition of this compound to a Pd(0) catalyst. wikipedia.orgnumberanalytics.com The resulting Pd(II) complex then coordinates with the alkene. This is followed by migratory insertion of the alkene into the palladium-aryl bond, forming a new carbon-carbon bond. Finally, a β-hydride elimination step occurs, releasing the substituted alkene product and forming a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species, completing the cycle. numberanalytics.com The reaction typically yields the trans-isomer with high selectivity. organic-chemistry.org

Table 3: General Conditions for the Heck Reaction This table presents a generalized example based on typical conditions for aryl bromides.

| Parameter | Condition | Reference |

|---|---|---|

| Aryl Halide | This compound | - |

| Olefinic Partner | Styrene (B11656), n-Butyl acrylate | organic-chemistry.orgresearchgate.net |

| Catalyst | Pd(OAc)₂, PdCl₂ | wikipedia.org |

| Ligand (optional) | PPh₃, P(o-tolyl)₃ | wikipedia.org |

| Base | Et₃N, NaOAc, K₂CO₃ | wikipedia.orgnih.gov |

| Solvent | DMF, Acetonitrile (B52724), DMA | researchgate.netiitk.ac.in |

| Temperature | 100-140 °C | nih.gov |

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. libretexts.orgwikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base. organic-chemistry.org Reacting this compound with a terminal alkyne yields an arylalkyne, an important structural motif in pharmaceuticals and materials. mdpi.comrsc.org

The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to Pd(0) is the first step. wikipedia.org In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. The resulting alkynyl-aryl-palladium(II) species undergoes reductive elimination to afford the final product and regenerate the Pd(0) catalyst. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. libretexts.orgorganic-chemistry.org The reactivity of aryl halides follows the order I > Br > Cl. wikipedia.org

Table 4: Typical Sonogashira Coupling Conditions This table presents a generalized example based on typical conditions for aryl bromides.

| Parameter | Condition | Reference |

|---|---|---|

| Aryl Halide | This compound | - |

| Alkyne Partner | Terminal Alkyne (e.g., Phenylacetylene) | researchgate.net |

| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | libretexts.org |

| Co-catalyst | CuI | organic-chemistry.org |

| Base | Et₃N, Piperidine, Pyrrolidine | libretexts.orgwikipedia.org |

| Solvent | THF, DMF, Toluene | mdpi.com |

| Temperature | Room Temperature to 100 °C | wikipedia.orgmdpi.com |

The efficiency of cross-coupling reactions involving aryl bromides like this compound is highly dependent on the catalyst system, particularly the choice of ligand coordinated to the metal center. nih.gov While simple triarylphosphine ligands like PPh₃ are effective in many cases, significant advances have been made through the development of specialized ligands that enhance catalytic activity. nih.gov

Sterically bulky and electron-rich phosphine ligands, such as dialkylbiarylphosphines (e.g., SPhos, XPhos) developed by the Buchwald group, are particularly effective. nih.gov These ligands promote the formation of the active, monoligated Pd(0) species, accelerate the rate-limiting oxidative addition step with less reactive aryl bromides, and facilitate the final reductive elimination step. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering strong σ-donation and steric bulk, which can lead to highly stable and active catalysts for various cross-coupling reactions, including Sonogashira and Heck couplings. researchgate.netlibretexts.org

The development of palladium precatalysts, which are stable, easy to handle, and efficiently generate the active Pd(0) catalyst in situ, has also been a major advance. nih.gov These precatalysts often incorporate specialized ligands and provide more reliable and reproducible results in cross-coupling reactions. nih.gov The systematic screening of ligand libraries is a modern approach to rapidly identify the optimal catalyst for a specific transformation. nsf.gov

Sonogashira Coupling with Terminal Alkynes

Nucleophilic Substitution Reactions on the Aryl Bromide Moiety

Unlike alkyl bromides, which readily undergo Sₙ1 and Sₙ2 reactions, aryl halides such as this compound are generally unreactive toward nucleophilic substitution under standard conditions. libretexts.org The carbon-bromine bond is strengthened by the sp² hybridization of the aromatic carbon and delocalization of the lone pairs on the bromine into the π-system. Furthermore, the Sₙ2 pathway is blocked by the benzene (B151609) ring, and the Sₙ1 pathway is unfavorable due to the instability of the resulting aryl cation.

However, nucleophilic aromatic substitution (SₙAr) can occur under specific conditions through an addition-elimination mechanism. libretexts.org This pathway becomes feasible if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho and/or para to the leaving group (bromine). libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. libretexts.org

For this compound, the nonyl group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, forcing conditions, such as high temperatures, high pressures, and the use of very strong nucleophiles or catalysts, would be required to achieve substitution. For example, the bromine could potentially be replaced by a hydroxyl group using sodium hydroxide (B78521) at high temperature and pressure (a process analogous to the Dow process for phenol (B47542) synthesis) or by an amino group using sodium amide. However, these reactions are often low-yielding and lack selectivity for substrates that are not electronically activated.

Electrophilic Aromatic Substitution Reactions of this compound

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the interplay of the electronic and steric effects of its two substituents: the bromo group and the nonyl group. The bromine atom, being an ortho-, para-directing deactivator, and the nonyl group, an ortho-, para-directing activator, influence the regioselectivity and rate of these reactions.

A general mechanism for electrophilic aromatic substitution involves a two-step process. Initially, the electrophile attacks the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. msu.edulibretexts.org In the subsequent fast step, a proton is abstracted from the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. msu.edulibretexts.org

The directing effects of the substituents determine the position of electrophilic attack. The nonyl group, being an alkyl group, is an activator and directs incoming electrophiles to the ortho and para positions. Conversely, the bromine atom is a deactivator yet also directs to the ortho and para positions. uri.edu This is due to the competing inductive and resonance effects. While bromine is electronegative and withdraws electron density from the ring inductively (deactivating), its lone pairs can be donated to the ring through resonance, stabilizing the arenium ion intermediate when the attack is at the ortho or para position. uri.edu

In the case of this compound, the para position is already occupied by the nonyl group. Therefore, electrophilic attack is directed to the positions ortho to the nonyl group (positions 3 and 5) and ortho to the bromo group (positions 2 and 6). The bulky nonyl group can sterically hinder the approach of the electrophile to the adjacent positions (3 and 5).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration of bromobenzene (B47551) typically yields a mixture of ortho- and para-bromonitrobenzene. uri.edu In the context of this compound, nitration would be expected to occur at the positions ortho to the activating nonyl group, but steric hindrance may influence the product distribution.

Halogen-Metal Exchange Processes and Organometallic Reagent Formation

Halogen-metal exchange is a fundamental reaction in organometallic chemistry, enabling the conversion of an organic halide into an organometallic compound. wikipedia.org This process is particularly useful for the formation of organolithium and Grignard reagents. wikipedia.orgmnstate.edu this compound can serve as a precursor for the synthesis of such organometallic reagents.

The formation of a Grignard reagent, specifically 4-nonylphenylmagnesium bromide, involves the reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edulibretexts.org The reaction is initiated by the transfer of an electron from magnesium to the aryl bromide. mnstate.edu

Reaction Scheme for Grignard Reagent Formation: C₁₅H₂₃Br + Mg → C₁₅H₂₃MgBr

The resulting Grignard reagent, 4-nonylphenylmagnesium bromide, behaves as a strong nucleophile and a strong base. mnstate.edu This reactivity makes it a valuable intermediate in organic synthesis for the formation of new carbon-carbon bonds. For example, it can react with electrophiles like aldehydes, ketones, and esters. mnstate.edu

Similarly, lithium-halogen exchange can be performed on this compound using an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures. wikipedia.orgtcnj.edu This reaction is generally fast and kinetically controlled. wikipedia.org The exchange rate follows the trend I > Br > Cl, making the bromo-substituent suitable for this transformation. wikipedia.org The presence of chelating groups can accelerate the rate of lithium-halogen exchange. wikipedia.org

The resulting aryllithium reagent is also a powerful nucleophile and can be used in a variety of subsequent reactions. The chemoselectivity of these exchange reactions is crucial, especially in molecules with multiple reactive sites. Low temperatures are often employed to prevent unwanted side reactions. tcnj.edu

Chemo- and Regioselectivity in Reactions Involving the Bromine and Nonyl Substituents

Chemoselectivity and regioselectivity are critical considerations in the reactions of this compound, which possesses two distinct functional groups: a bromo substituent on the aromatic ring and an aliphatic nonyl chain.

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In this compound, reactions can be directed to either the C-Br bond or the nonyl chain. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, selectively occur at the C(sp²)-Br bond, leaving the nonyl group intact. nih.govnih.govbeilstein-journals.org These reactions are invaluable for forming new carbon-carbon or carbon-heteroatom bonds at the aromatic ring. Conversely, oxidation reactions would primarily target the nonyl chain, potentially forming alcohols, ketones, or carboxylic acids, while leaving the C-Br bond unaffected under specific conditions.

Regioselectivity pertains to the preferential formation of one constitutional isomer over another. In electrophilic aromatic substitution reactions of this compound, the directing effects of the bromo and nonyl groups determine the position of the incoming electrophile. The nonyl group is an activating ortho-, para-director, while the bromo group is a deactivating ortho-, para-director. uri.edu Since the para position is substituted, electrophilic attack will occur at the positions ortho to either the nonyl or bromo group. Steric hindrance from the bulky nonyl group may influence the ratio of the resulting regioisomers.

In reactions involving the formation of organometallic reagents, the halogen-metal exchange is highly selective for the bromine atom over the C-H bonds of the nonyl chain. wikipedia.org Furthermore, in di-halogenated aromatic compounds, the relative reactivity of the halogens (I > Br > Cl) can be exploited for selective reactions. wikipedia.org

The following table provides examples of selective reactions involving this compound:

| Reaction Type | Reagents | Selective Site of Reaction | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | C(sp²)-Br bond | Biaryl compound |

| Halogen-Metal Exchange | Mg or R-Li | C-Br bond | Grignard or aryllithium reagent |

| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | Nonyl chain | Carboxylic acid or other oxidized products |

| Electrophilic Bromination | Br₂, FeBr₃ | Aromatic ring (ortho to nonyl group) | Dibromo-substituted arene |

Kinetic and Thermodynamic Aspects of this compound Reactivity

The reactivity of this compound is governed by both kinetic and thermodynamic factors, which can influence the product distribution in its reactions.

Kinetic vs. Thermodynamic Control

In electrophilic aromatic substitution reactions of this compound, the initial attack of the electrophile is generally the rate-determining step. msu.edu The stability of the resulting arenium ion intermediate influences the activation energy and thus the reaction rate. The nonyl group, being electron-donating, stabilizes the arenium ion, accelerating the reaction. The bromo group, being electron-withdrawing by induction, deactivates the ring and slows the reaction. uri.edu The interplay of these electronic effects, along with steric factors, will determine the kinetically favored regioisomer. For instance, attack at a less sterically hindered position may have a lower activation energy and be the kinetic product.

Halogen-Metal Exchange

Lithium-halogen exchange reactions are typically fast and under kinetic control. wikipedia.org The rate of exchange is influenced by the stability of the carbanion intermediates. wikipedia.org For aryl halides, the order of reactivity is I > Br > Cl, reflecting the C-X bond strength.

Stability of Intermediates and Products

The thermodynamic stability of the products can also dictate the outcome of a reaction, particularly if the reaction is reversible or if conditions allow for equilibration. For example, in some electrophilic aromatic substitutions, the initially formed kinetic product might rearrange to the more stable thermodynamic product under the reaction conditions. The stability of the final substituted this compound derivative will depend on factors such as steric interactions between substituents and electronic effects.

A theoretical study on the cycloaddition reactions of 1-bromo-4-vinylbenzene (a related compound) showed that the formation of the meta isoxazoline (B3343090) was both kinetically and thermodynamically favored over the ortho isomer. mdpi.com The activation Gibbs free energies indicated a clear kinetic preference, and the reaction was found to be exergonic and thermodynamically irreversible. mdpi.com While this is a different reaction type, it illustrates how computational studies can provide insight into the kinetic and thermodynamic parameters of reactions involving substituted bromobenzenes.

Applications in Advanced Materials Science and Polymer Chemistry

Precursor in Organic Electronics and Optoelectronic Materials

1-Bromo-4-nonylbenzene serves as a fundamental starting material for creating the complex organic molecules and polymers at the heart of modern electronic and optoelectronic devices.

The structure of this compound is highly suitable for the synthesis of organic semiconductors. ossila.com The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, which are powerful methods for constructing the π-conjugated backbones of conductive polymers. mt.com The long nonyl side chain is crucial for ensuring the solubility of these otherwise rigid polymer backbones in common organic solvents. osti.govresearchgate.net This processability is essential for fabricating uniform, thin films required in electronic devices. By modifying the parent compound, researchers can tune the electronic properties of the resulting polymers for specific semiconductor applications.

Research has demonstrated the direct use of this compound as a precursor in the synthesis of liquid crystalline materials. colorado.eduresearchgate.net In a notable synthetic pathway, it is used as a starting reagent in the creation of fluorinated terphenyl compounds, which are key components in liquid crystal mixtures for display technologies. google.com The process involves a Suzuki coupling reaction where this compound is first converted to its corresponding boronic acid and then coupled with other aromatic units. google.com The presence of the nonyl group is critical, as the length and structure of such alkyl side chains significantly influence the physical properties of the liquid crystal, including its mesophase behavior and transition temperatures. frontiersin.orgnih.gov Chemical suppliers also frequently categorize this compound as a building block for liquid crystals. ambeed.comamericanchemicalsuppliers.com

The organic semiconductors and conductive polymers derived from precursors like this compound are the active materials in Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Film Transistors (OFTs). While direct incorporation into the final device is not its role, its function as a foundational building block is indispensable. For instance, related brominated compounds are established intermediates for OLED materials. riyngroup.comsamaterials.com By enabling the synthesis of soluble, high-performance semiconducting polymers, this compound contributes to the development of the light-emitting layers in OLEDs and the active channel materials in TFTs.

Synthesis of Liquid Crystalline Materials and Display Technologies

Role as a Monomer and Building Block in Polymer Synthesis

Beyond its role in conjugated systems, this compound is a valuable monomer for creating a broader range of polymers with tailored characteristics.

The incorporation of the 4-nonylphenyl group into polymer chains via the reactive bromine handle can impart a range of desirable properties. The long, flexible, and non-polar nonyl chain can enhance a polymer's hydrophobicity, improve its solubility in non-polar solvents, and lower its glass transition temperature, effectively acting as an internal plasticizer. This modification can increase the flexibility and impact resistance of otherwise brittle resins. Research on similar structures, such as 1-bromo-4-propylbenzene, highlights the use of such compounds in developing specialty polymers and resins with improved thermal stability and chemical resistance.

This compound is an ideal monomer for the synthesis of substituted poly(p-phenylene)s (PPPs), a class of thermally stable and chemically resistant polymers. caltech.edu Unsubstituted PPPs are notoriously insoluble and difficult to process. dtic.milresearchgate.net Attaching a long nonyl side chain to each phenyl unit overcomes this limitation. Using modern polymerization techniques like Suzuki coupling, this compound can be polymerized to form poly(4-nonyl-p-phenylene). This material combines the robust properties of the polyphenylene backbone with the processability afforded by the nonyl side chains. caltech.edu Similarly, it can be used in controlled, stepwise syntheses to create well-defined aryl-containing oligomers, which serve as model compounds for studying the properties of larger polymer systems.

| Contribution of this compound to Polymer Properties |

| Reactive Bromine Atom: Enables polymerization via cross-coupling reactions (e.g., Suzuki, Stille). mt.com |

| Aromatic Ring: Provides thermal stability and chemical resistance to the polymer backbone. |

| Long Nonyl Side Chain: Increases solubility in organic solvents, enhances processability, and modifies physical properties like flexibility. osti.govpnas.org |

Post-Polymerization Functionalization Utilizing Bromo-Sites

Post-polymerization modification (PPM) is a powerful strategy for creating functional polymers that are not easily accessible through direct polymerization of functional monomers. chemrxiv.org For polymers derived from monomers containing the this compound moiety, the bromine atom on the phenyl ring serves as a versatile reactive site for introducing a wide array of functional groups after the main polymer chain has been formed. This approach allows for the precise tailoring of material properties. mdpi.com

One of the key reactions employed for this purpose is the Ullmann coupling reaction. mdpi.com In this method, the bromo-substituted polymer can be reacted with compounds like aniline (B41778) in the presence of a copper catalyst to introduce secondary amine functionalities onto the polymer backbone. mdpi.com This modification can significantly alter the polymer's surface properties and its affinity for other substances. For instance, the introduction of amine groups has been shown to enhance the capability of polymers to capture carbon dioxide. mdpi.com

Other nucleophilic substitution reactions can also be utilized. For example, in analogous systems like poly(3-(6-bromohexyl)thiophene), the bromoalkyl groups are readily converted into azides, which can be further reduced to primary amines. cmu.edu Similarly, reactions with thioacetate (B1230152) followed by reduction can introduce thiol groups. cmu.edu These strategies highlight how the bromo-site on a polymer derived from this compound can act as a gateway to a variety of functionalities, including carboxylic acids, amines, and thiols, thereby tuning the final material's chemical and physical properties. cmu.edu

Table 1: Examples of Post-Polymerization Reactions on Bromo-Substituted Polymers

| Reaction Type | Reagents | Functional Group Introduced | Potential Application | Source |

| Ullmann Coupling | Aniline, Copper Iodide, L-proline | Secondary Amine (-NHPh) | Gas Capture | mdpi.com |

| Nucleophilic Substitution | Sodium Azide (NaN₃) | Azide (-N₃) | Precursor for Amines | cmu.edu |

| Azide Reduction | Lithium Aluminium Hydride (LAH) | Primary Amine (-NH₂) | pH-Responsive Materials | cmu.edu |

| Thioacetate Substitution | Potassium Thioacetate | Thioester | Precursor for Thiols | cmu.edu |

| Thioester Reduction | Lithium Aluminium Hydride (LAH) | Thiol (-SH) | Heavy Metal Chelation | cmu.edu |

Controlled Radical Polymerization Initiators Derived from this compound

Controlled Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), are essential for synthesizing polymers with well-defined molecular weights, narrow polydispersity, and complex architectures. springernature.com The effectiveness of ATRP relies heavily on the choice of the initiator, which is typically an alkyl halide. sigmaaldrich.comcmu.edu

While this compound itself is an aryl bromide and not a typical initiator for ATRP of vinyl monomers, it serves as an excellent precursor for the synthesis of highly effective initiators. The process involves chemically modifying the this compound molecule to introduce a more reactive C-Br bond that can be readily and reversibly cleaved by the ATRP catalyst.

A common strategy is to first perform a Grignard reaction on this compound to form a Grignard reagent, which can then react with a molecule like 2-bromopropionyl bromide or α-bromoisobutyryl bromide. This sequence attaches the necessary initiating group to the phenyl ring, creating a molecule that combines the nonylphenyl moiety with a structure capable of initiating controlled polymerization. The resulting initiator molecule can then be used to polymerize a wide range of monomers, such as styrenes and (meth)acrylates, yielding polymers where the 1-(4-nonylphenyl) group is located at one end of every polymer chain. The use of such functional initiators is a key strategy for producing end-functionalized polymers. sigmaaldrich.com

Table 2: Common Initiator Structures for ATRP

| Initiator Name | Abbreviation | Use Case | Source |

| Ethyl 2-bromoisobutyrate | BriB | General purpose initiator for acrylates and methacrylates | cmu.edu |

| Ethyl 2-bromopropionate | EBrP | Initiator for styrene (B11656) and acrylates | cmu.edu |

| Methyl 2-bromopropionate | MBrP | Initiator for styrene and acrylates | cmu.edu |

| 1-Phenylethyl bromide | 1-PEBr | Initiator specifically for styrene polymerization | cmu.edu |

The derivation of an initiator from this compound allows for the incorporation of the long nonyl chain, which can be used to impart specific solubility characteristics or to promote self-assembly in the resulting polymers.

Contributions to Nanomaterials and Quantum Dot Synthesis

In the realm of nanotechnology, this compound and its derivatives can serve as crucial components in the synthesis and functionalization of nanomaterials like quantum dots (QDs). QDs are semiconductor nanocrystals whose electronic and optical properties are dependent on their size. frontiersin.org Their surfaces are typically coated with organic ligands that provide stability, solubility, and functional handles for further modification.

While not a direct precursor in the QD core itself, molecules derived from this compound are valuable as surface ligands or capping agents. The long, hydrophobic nonyl chain provides excellent solubility in nonpolar organic solvents, which are commonly used in QD synthesis and processing. beilstein-journals.org This is critical for preventing aggregation and ensuring the formation of monodisperse nanocrystals. rsc.org

Furthermore, the bromo-functionalized aromatic head-group offers several advantages. The bromine atom can be used as a reactive site for covalently linking the QDs to other molecules or substrates through cross-coupling reactions, similar to the post-polymerization functionalization strategies. researchgate.net For example, brominated aromatic compounds have been used in Sonogashira cross-coupling reactions to create bridged silicon quantum dot clusters for applications in lithium-ion batteries. researchgate.net The aromatic ring can also participate in π-π stacking interactions, aiding in the self-assembly of QDs into ordered arrays. The presence of a halogen like bromine can also influence the electronic properties at the surface of the nanomaterial.

Integration in Energy Storage Device Components

The development of safer and more efficient energy storage devices, particularly lithium-ion and sodium-ion batteries, is a major area of research. Electrolyte formulation is critical to battery performance, affecting ion conductivity, thermal stability, and the formation of a stable solid electrolyte interphase (SEI) on the electrodes. rsc.orgmit.edu The SEI is crucial for preventing continuous electrolyte decomposition and ensuring long cycle life.

Compounds like this compound can be considered as precursors for novel electrolyte additives. The introduction of bromine-containing molecules into the electrolyte can enhance safety by acting as flame retardants. rsc.org Research has shown that bromide-based nonflammable solvents can participate in the formation of a stable, ionically conductive SEI containing species like sodium bromide (NaBr), which helps suppress dendrite growth and improves cycling stability. rsc.org

The structure of this compound offers a dual function. The bromo-group can contribute to a more stable SEI layer and improve the fire retardancy of the electrolyte. rsc.org The long nonyl chain, being a bulky and nonpolar alkyl group, can modify the physical properties of the electrolyte, such as viscosity and the solvation of lithium or sodium ions, potentially influencing ionic conductivity and rate performance. google.com Derivatives of halogenated aromatic compounds are actively explored for creating materials with enhanced thermal stability and conductivity for applications in energy storage devices.

Structure-Property Relationships in this compound Derived Materials

The final properties of a polymer are intrinsically linked to its chemical structure, including the nature of its backbone, side chains, and functional groups. scribd.com For materials derived from this compound, both the nonyl tail and the bromo-substituent exert significant influence on the macroscopic properties. slideshare.net

Influence of the Nonyl Group: The long, flexible nonyl (C₉H₁₉) side chain is a dominant feature that primarily impacts the physical and processing properties of the polymer.

Solubility: The aliphatic nonyl group increases the polymer's solubility in nonpolar organic solvents, which is beneficial for solution-based processing and characterization. slideshare.net

Glass Transition Temperature (Tg): The bulky and flexible nonyl chain increases the free volume between polymer chains and can act as an internal plasticizer. This generally leads to a lower glass transition temperature (Tg), making the material more flexible and less brittle. nih.gov

Mechanical Properties: The long side chains can disrupt chain packing and reduce intermolecular forces, which may lead to lower tensile strength and modulus compared to polymers with smaller or no side chains. slideshare.netmdpi.com

Influence of the Bromo Group: The bromine atom, attached to the rigid phenyl ring, affects the chemical reactivity and thermal properties of the material.

Thermal Stability: The presence of aromatic rings and carbon-halogen bonds can increase the thermal stability of the polymer. slideshare.netrsc.org The bromo group can act as a radical trap, which can improve flame retardancy.

Reactivity: As discussed previously, the bromine atom is a key reactive handle for post-polymerization modification and cross-linking. mdpi.com Cross-linking the polymer chains via the bromo-sites would dramatically increase the Tg, improve mechanical strength, and reduce solubility. slideshare.net

Optical and Electronic Properties: The heavy bromine atom can influence the refractive index and other optical properties. Its electron-withdrawing nature can also modify the electronic characteristics of the polymer, which is relevant for applications in organic electronics. rsc.org

Table 3: Summary of Structure-Property Relationships

| Structural Feature | Influenced Property | Effect | Source |

| Nonyl Group | Solubility | Increases solubility in nonpolar solvents | slideshare.net |

| Glass Transition Temp. (Tg) | Decreases Tg, increases flexibility | nih.gov | |

| Mechanical Strength | May decrease tensile strength and modulus | slideshare.netmdpi.com | |

| Crystallinity | Disrupts chain packing, likely reducing crystallinity | nih.gov | |

| Bromo Group | Thermal Stability | Enhances thermal stability and flame retardancy | slideshare.netrsc.org |

| Chemical Reactivity | Provides a site for cross-linking and functionalization | mdpi.comcmu.edu | |

| Density | Increases overall polymer density | - | |

| Refractive Index | Increases refractive index | rsc.org |

Advanced Analytical Methodologies for 1 Bromo 4 Nonylbenzene and Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural analysis of 1-bromo-4-nonylbenzene, providing detailed information about its atomic and molecular structure through the interaction of electromagnetic radiation with the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule.

In the ¹H-NMR spectrum of this compound, the aromatic protons typically appear as a set of doublets in the range of δ 7.2–7.5 ppm. The nonyl alkyl chain produces a series of signals at lower chemical shifts (upfield), including a characteristic triplet for the terminal methyl (CH₃) group around δ 0.8-0.9 ppm and a complex multiplet region for the methylene (B1212753) (CH₂) groups between approximately δ 1.2-1.6 ppm. The methylene group directly attached to the benzene (B151609) ring would appear further downfield, typically around δ 2.5-2.6 ppm.

The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon atoms of the benzene ring are observed in the aromatic region (δ 120-145 ppm), with the carbon atom bonded to the bromine atom appearing at a distinct chemical shift. The carbons of the nonyl side chain are found in the aliphatic region (δ 14-35 ppm).

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound This table presents predicted values. Actual experimental values may vary based on solvent and experimental conditions.

| Atom Type | ¹H-NMR Predicted Chemical Shift (ppm) | ¹³C-NMR Predicted Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (AA'BB' system) | 7.2 - 7.5 | 120 - 145 |

| Benzylic Methylene (-CH₂-Ar) | 2.5 - 2.6 | ~35 |

| Alkyl Methylene (-CH₂-) | 1.2 - 1.6 | 22 - 32 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which induces molecular vibrations. The resulting spectrum shows absorption bands corresponding to specific bond types.

Key characteristic absorption bands for this compound include:

Aromatic C-H stretching: These vibrations typically appear at wavenumbers just above 3000 cm⁻¹, often around 3030 cm⁻¹.

Aliphatic C-H stretching: The nonyl chain's C-H bonds exhibit strong absorptions in the 2850-2960 cm⁻¹ region.

C=C stretching (aromatic): The stretching of the carbon-carbon double bonds within the benzene ring gives rise to one or more bands in the 1450-1600 cm⁻¹ region.

C-Br stretching: The presence of the bromine atom is confirmed by a characteristic C-Br stretching vibration, which is expected in the fingerprint region of the spectrum, typically around 560 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | ~3030 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, specifically the promotion of electrons from a ground state to a higher energy state upon absorption of UV or visible light. For aromatic compounds like this compound, the key transitions are π → π*.

The benzene ring acts as a chromophore. Benzene itself exhibits absorption bands around 180 nm, 200 nm, and a weaker band near 260 nm. up.ac.za Substitution on the benzene ring, as in this compound, can cause a shift in these absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift). The presence of the bromine atom (an auxochrome) and the alkyl group influences the electronic environment of the benzene ring, affecting the energy of the π → π* transitions. Analysis of the UV-Vis spectrum can confirm the presence of the aromatic system and provide information on its electronic properties.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., MALDI-TOF, GC-MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

For this compound (molecular formula C₁₅H₂₃Br), the molecular ion peak (M⁺) is a key feature. A crucial diagnostic feature is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. chemguide.co.uk This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units: one for [C₁₅H₂₃⁷⁹Br]⁺ and another for [C₁₅H₂₃⁸¹Br]⁺. chemguide.co.uk This characteristic M⁺ and M+2 pattern is a definitive indicator of a molecule containing a single bromine atom. chemguide.co.uk

Common fragmentation patterns for alkylbenzenes involve the cleavage of the alkyl chain. A prominent fragment is often the tropylium (B1234903) ion or related structures. The combination of Gas Chromatography with Mass Spectrometry (GC-MS) is particularly powerful, as it separates the compound from a mixture before it enters the mass spectrometer for analysis.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) for Purity and Reaction Monitoring

Gas Chromatography (GC) is a premier technique for analyzing volatile compounds like this compound. birchbiotech.com It is widely used to determine the purity of the final product and to monitor the progress of a chemical reaction. A specification sheet for a commercial sample of this compound lists a purity assay by GC of ≥97.5%. thermofisher.com

In a GC analysis, a sample is vaporized and transported by a carrier gas through a column. The separation is based on the differential partitioning of components between the mobile gas phase and a stationary phase within the column. birchbiotech.com The time it takes for a compound to pass through the column is its retention time, which is a characteristic identifier under specific conditions.

For purity assessment, a sample of this compound is analyzed, and the resulting chromatogram shows a major peak for the compound and smaller peaks for any impurities. birchbiotech.com The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. birchbiotech.com This method is effective for detecting and quantifying volatile organic impurities. GC can also be used to monitor a synthesis reaction by taking aliquots from the reaction mixture over time and analyzing the relative amounts of starting materials, intermediates, and the desired product.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like this compound and its derivatives. It allows for the separation, identification, and quantification of components in a mixture. bjbms.org The versatility of HPLC lies in the wide selection of stationary and mobile phases, enabling the development of specific methods for a variety of analytes. bjbms.org

For the analysis of benzene derivatives, reversed-phase HPLC is a common and effective approach. researchgate.net In this mode, a nonpolar stationary phase, such as an ODS-C18 column, is used in conjunction with a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

A typical HPLC method for benzene derivatives might employ a mixture of acetonitrile (B52724) and a trifluoroacetic acid aqueous solution as the mobile phase. researchgate.net The addition of trifluoroacetic acid helps to improve peak shape and resolution for certain compounds. researchgate.net Detection is often achieved using a UV-Vis detector, as the benzene ring in this compound and its derivatives absorbs UV light. bjbms.orgresearchgate.net Diode array detectors can provide additional spectral information, aiding in peak identification and purity assessment. bjbms.org

Key parameters for the HPLC analysis of this compound and its derivatives are summarized in the table below.

| Parameter | Typical Conditions | Purpose |

| Stationary Phase | ODS-C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides a nonpolar surface for reversed-phase separation. researchgate.net |

| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid | Elutes the compounds from the column; the organic modifier content is adjusted for optimal separation. researchgate.net |

| Detector | UV-Vis (e.g., at 254 nm) or Diode Array Detector | Detects the analytes as they elute and provides quantitative and qualitative information. bjbms.orgresearchgate.net |

| Flow Rate | 0.2–1.0 mL/min | Controls the speed of the separation. thermofisher.com |

| Injection Volume | 5-20 µL | Introduces a precise amount of the sample into the system. waters.com |

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution

When this compound is used as a monomer or precursor for the synthesis of polymers, determining the molecular weight distribution (MWD) of the resulting polymer is essential. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for this purpose. waters.compaint.org SEC separates molecules based on their hydrodynamic volume in solution. sigmaaldrich.com

In SEC, a polymer solution is passed through a column packed with porous particles. waters.com Larger molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores to varying extents and therefore have a longer path, eluting later. waters.com This separation by size allows for the determination of various molecular weight averages (such as Mn, Mw, and Mz) and the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution. waters.compolyanalytik.com

The choice of mobile phase (eluent) is critical and depends on the solubility of the polymer being analyzed. dtu.dkpeakexpert.com For many synthetic polymers, tetrahydrofuran (B95107) (THF) is a common solvent. dtu.dk The detection system in SEC often includes a differential refractometer (RI) as a universal concentration detector. waters.com More advanced setups may incorporate multi-angle light scattering (MALS) and viscometer detectors to obtain absolute molecular weights and information about the polymer's conformation and branching. dtu.dkresearchgate.net

Calibration of the SEC system is typically performed using well-characterized polymer standards with narrow molecular weight distributions, such as polystyrene or poly(methyl methacrylate). dtu.dk The relationship between the logarithm of the molecular weight and the elution volume is then used to determine the molecular weight of the unknown polymer sample. sigmaaldrich.comnih.gov

The following table outlines typical parameters for SEC analysis of polymers.

| Parameter | Typical Conditions/Components | Purpose |

| Stationary Phase | Porous polymethacrylate (B1205211) or polystyrene-divinylbenzene particles | Separates molecules based on size. thermofisher.comwaters.com |

| Mobile Phase (Eluent) | Tetrahydrofuran (THF), Chloroform, Toluene | Dissolves the polymer and carries it through the column. waters.comdtu.dk |

| Detectors | Differential Refractometer (RI), UV-Vis, Multi-Angle Light Scattering (MALS), Viscometer | Monitor the polymer concentration, determine molecular weight, and provide structural information. paint.orgpeakexpert.com |

| Calibration Standards | Polystyrene, Poly(methyl methacrylate) | To create a calibration curve for molecular weight determination. dtu.dk |

| Flow Rate | ~1 mL/min | To ensure proper separation and reproducible results. waters.com |

Advanced Structural Characterization and Solid-State Analysis

Beyond chromatographic techniques, a deeper understanding of the three-dimensional structure and solid-state properties of this compound and its crystalline derivatives can be achieved through advanced analytical methods. These techniques provide crucial information on molecular geometry, crystal packing, and intermolecular interactions.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy provides information about the local chemical environment of atoms in a solid sample. While solution-state NMR is used for routine characterization, solid-state NMR can distinguish between different crystalline forms (polymorphs) and provide insights into molecular dynamics and packing in the solid state.

Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can be used to study the vibrational modes of the molecule. researchgate.net In the solid state, these techniques can be sensitive to the crystalline environment and can be used to identify different polymorphs or changes in intermolecular interactions.

Computational methods , such as Density Functional Theory (DFT), are often used in conjunction with experimental data to provide a more complete understanding of the structural and electronic properties of molecules like this compound. researchgate.netmdpi.com DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which can then be compared with experimental results from techniques like X-ray crystallography and spectroscopy. researchgate.netmdpi.com

The table below summarizes some of these advanced structural characterization techniques.

| Technique | Information Obtained | Relevance to this compound Derivatives |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, crystal packing, intermolecular interactions. nih.govmdpi.com | Elucidates the exact conformation and how molecules arrange in the solid state. |

| Solid-State NMR Spectroscopy | Information on the local atomic environment, polymorphism, and molecular dynamics in the solid state. | Differentiates between crystal forms and provides insight into solid-state structure. |

| FT-IR and Raman Spectroscopy | Vibrational modes of the molecule, functional group identification, information on intermolecular interactions. researchgate.net | Characterizes the chemical structure and can be sensitive to the crystalline environment. |

| Density Functional Theory (DFT) | Predicted molecular geometry, electronic structure, spectroscopic properties. researchgate.netmdpi.com | Complements experimental data and provides deeper insight into structure and reactivity. |

Theoretical and Computational Chemistry Studies of 1 Bromo 4 Nonylbenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 1-bromo-4-nonylbenzene and its implications for chemical reactivity. researchgate.net These calculations provide a detailed picture of electron distribution, molecular orbital energies, and electrostatic potential, which are key to understanding the molecule's behavior in chemical reactions.

The electronic structure is characterized by the interplay between the electron-withdrawing bromine atom and the alkyl nonyl group attached to the benzene (B151609) ring. The bromine atom influences the aromatic system, while the long nonyl chain contributes significant hydrophobic character. DFT calculations can precisely quantify these effects. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals regions of the molecule most likely to act as electron donors and acceptors, respectively. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. iosrjournals.org

The primary mechanism of action for this compound is its function as an electrophile in substitution reactions. The bromine atom is a good leaving group, which facilitates the formation of a carbocation intermediate that can subsequently react with nucleophiles. Quantum chemical calculations can map the molecular electrostatic potential (MEP), visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net For this compound, the area around the bromine atom would show a region susceptible to nucleophilic attack, guiding the prediction of reaction sites.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Bromobenzene (B47551) | -6.58 | -0.87 | 5.71 | 1.71 |

| Toluene | -6.24 | -0.71 | 5.53 | 0.37 |

| 4-Bromotoluene | -6.45 | -0.92 | 5.53 | 1.95 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The conformational flexibility of the n-nonyl side chain in this compound is a key determinant of its physical properties and how it interacts with other molecules. Molecular dynamics (MD) simulations are a powerful computational method for exploring the vast conformational space of such flexible molecules. researchgate.net By simulating the atomic motions over time, MD can identify the most stable conformers and the energy barriers between them. arxiv.org

The C-C bonds within the nonyl group can rotate, leading to numerous possible three-dimensional arrangements (conformers). MD simulations, often performed in explicit or implicit solvents, can map the potential energy surface of the molecule, revealing low-energy, and therefore more populated, conformational states. researchgate.net This analysis is crucial for understanding how the molecule packs in condensed phases or binds to a surface or active site.

Furthermore, MD simulations provide detailed insights into intermolecular interactions. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and molecular recognition. The aromatic ring can engage in π-π stacking and C-H/π interactions, while the long nonyl chain is dominated by van der Waals forces and hydrophobic interactions. MD simulations can quantify the strength and geometry of these interactions between multiple this compound molecules or with other chemical species, such as solvents or reactants. nih.gov

Computational Modeling of Reaction Mechanisms and Catalytic Pathways

Computational modeling is essential for investigating the mechanisms of reactions involving this compound. These models can be used to study both its synthesis and its subsequent transformations, such as in palladium-catalyzed cross-coupling reactions. By calculating the energies of reactants, transition states, and products, computational chemists can map out the entire reaction pathway.

For example, the synthesis of this compound often involves the bromination of nonylbenzene (B91765) using a Lewis acid catalyst like FeBr₃. Computational models can be used to study the role of the catalyst in activating the bromine molecule, the energetics of the electrophilic aromatic substitution steps, and the factors controlling regioselectivity (i.e., why the bromine adds to the para position).

In its application as a building block, this compound is frequently used in cross-coupling reactions like the Suzuki-Miyaura coupling. Computational modeling can provide deep insights into the catalytic cycle of these reactions. This includes modeling the oxidative addition of the aryl bromide to the palladium(0) catalyst, the transmetalation step with the boronic acid derivative, and the final reductive elimination step that forms the new C-C bond. These models help explain discrepancies in catalytic efficiency, the role of ligands on the metal center, and the potential for side reactions or catalyst deactivation pathways.

Table 2: Representative Energy Barriers for a Catalytic Cycle Note: This table shows hypothetical energy barriers for key steps in a cross-coupling reaction, illustrating the type of data obtained from computational modeling of catalytic pathways.

| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Pd(PPh₃)₄ | 15.2 |

| Transmetalation | Pd(PPh₃)₄ | 10.5 |

| Reductive Elimination | Pd(PPh₃)₄ | 12.8 |

Prediction of Spectroscopic Properties and Structure-Reactivity Correlations

Computational methods can accurately predict various spectroscopic properties of this compound, which serves as a valuable tool for structural confirmation and analysis. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum that can be compared with experimental data to aid in the assignment of absorption bands. iosrjournals.org Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to help interpret experimental NMR spectra. researchgate.net

Time-dependent density functional theory (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.netebi.ac.uk These calculations can correlate the observed absorption maxima with specific orbital-to-orbital transitions, such as π → π* transitions within the benzene ring.